Mesylate vs. Tosylate Leaving Groups: Higher Reactivity for Efficient Conjugation
Ms-PEG6-Ms, featuring methanesulfonyl (mesylate) groups, demonstrates superior reactivity in nucleophilic substitution reactions compared to its tosylate-based analog, Tos-PEG6-Tos. This higher reactivity is a direct consequence of the mesylate group being a better leaving group . While this is a class-level inference for PEG linkers, it is a well-established principle in organic chemistry directly applicable to the compound .
| Evidence Dimension | Relative Reactivity of Leaving Group |
|---|---|
| Target Compound Data | High reactivity, due to methanesulfonate (mesylate) leaving group |
| Comparator Or Baseline | PEG Tosylate (p-toluenesulfonate) leaving group; Exhibits lower reactivity |
| Quantified Difference | Not applicable for this qualitative class-level comparison. |
| Conditions | Nucleophilic substitution (SN2) reactions with amines, thiols, or alcohols. |
Why This Matters
This matters for scientific selection because higher reactivity translates to faster and more efficient conjugation, potentially requiring lower molar excess of linker, which can be cost-effective and simplify purification.
